

# A Comprehensive Technical Guide to the Safety and Toxicity Profile of p-Methylcinnamaldehyde

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## Compound of Interest

Compound Name: *p*-Methylcinnamaldehyde

Cat. No.: B151977

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## Introduction

**p-Methylcinnamaldehyde**, a member of the cinnamaldehyde family, is an  $\alpha,\beta$ -unsaturated aldehyde utilized as a flavoring agent in food and a fragrance component.<sup>[1][2]</sup> Its structural similarity to cinnamaldehyde, a compound with a well-documented toxicological profile, necessitates a thorough evaluation of its safety for research and development applications. This guide provides a detailed analysis of the safety and toxicity of **p-Methylcinnamaldehyde**, synthesizing available data on its chemical properties, metabolic fate, and toxicological endpoints. We will delve into the causality behind experimental findings and provide validated protocols for key safety assessments, ensuring a robust framework for its handling and use in a scientific setting.

## Chemical Identity and Physicochemical Properties

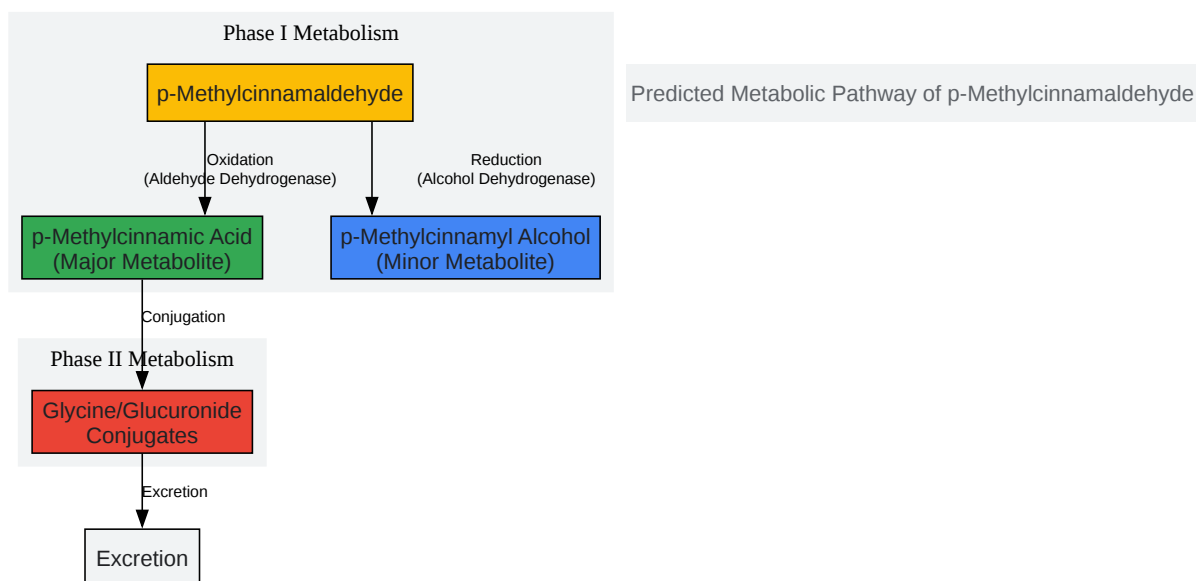
Understanding the fundamental properties of a compound is the first step in any safety assessment. **p-Methylcinnamaldehyde** is a solid at room temperature, appearing as yellowish crystals.<sup>[1]</sup> Its structure features a propenal group attached to a p-tolyl group, which dictates its reactivity and metabolic profile.

Property	Value	Source
IUPAC Name	(E)-3-(4-methylphenyl)prop-2-enal	[1]
CAS Number	1504-75-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	[1][3]
Molecular Weight	146.19 g/mol	[1][3]
Melting Point	41.5 °C	[1]
Boiling Point	154.0 °C @ 25.00 mm Hg	[1][4]
Water Solubility	Insoluble in water (752.8 mg/L @ 25 °C est.)	[1][4]
LogP (o/w)	2.3 - 2.583 (est.)	[1][4]
FEMA Number	3640	[1][5]

## Metabolism and Toxicokinetics

The biological effects of **p-Methylcinnamaldehyde** are intrinsically linked to its metabolic transformation. As an  $\alpha,\beta$ -unsaturated aldehyde, it is expected to follow the primary metabolic pathways established for cinnamaldehyde and other similar structures. The key metabolic events involve oxidation, reduction, and conjugation.

The primary, and generally detoxifying, pathway is the oxidation of the aldehyde group to form p-methylcinnamic acid. This reaction is rapid and efficient in vivo. The resulting carboxylic acid can then undergo further metabolism, including beta-oxidation or conjugation with glycine, before being excreted. A secondary pathway involves the reduction of the aldehyde to p-methylcinnamyl alcohol. These metabolic steps are crucial as they convert the reactive aldehyde into less reactive metabolites, mitigating potential toxicity.



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Caption: Predicted Metabolic Pathway of **p-Methylcinnamaldehyde**

## Toxicological Profile

### Acute Toxicity

**p-Methylcinnamaldehyde**, like its parent compound cinnamaldehyde, is expected to have low acute toxicity via the oral route.[6] Data for the structurally similar compound p-tolualdehyde shows an oral LD50 of 1600 mg/kg in rats.[7] High doses of related cinnamaldehydes can lead to symptoms such as gastrointestinal irritation and central nervous system effects, typically characterized by initial excitation followed by depression.[6][8]

Species	Route of Administration	LD50 Value (Cinnamaldehyde)	Reference(s)
Rat	Oral	2220 mg/kg	[6]
Mouse	Oral	2225 mg/kg	[6]
Rabbit	Dermal	1260 mg/kg	[6]

## Dermal and Eye Irritation

Chemicals with an aldehyde functional group can be irritating to the skin and eyes. Safety data for related compounds classify them as skin and eye irritants.[6][7][9] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be used when handling **p-Methylcinnamaldehyde** to prevent direct contact.[7]

## Skin Sensitization

The potential to cause skin sensitization (allergic contact dermatitis) is a significant safety consideration for many fragrance ingredients, particularly  $\alpha,\beta$ -unsaturated aldehydes. Cinnamaldehyde is a well-established moderate skin sensitizer in humans.[6][10] The mechanism is believed to involve its function as a hapten, where the electrophilic aldehyde reacts with nucleophilic amino acid residues (like lysine) in skin proteins to form an immunogenic conjugate.[11][12] Given its structural similarity, **p-Methylcinnamaldehyde** is also presumed to have skin sensitization potential.[13]

A read-across assessment by the Research Institute for Fragrance Materials (RIFM) on a related compound, p-methyl- $\alpha$ -amyl cinnamic aldehyde, established a No Expected Sensitization Induction Level (NESIL) of 23,000  $\mu\text{g}/\text{cm}^2$ , providing a quantitative measure for risk assessment.[14]

## Genotoxicity and Mutagenicity

The genotoxic potential of  $\alpha,\beta$ -unsaturated aldehydes is a critical endpoint due to their structural alert for DNA reactivity.[6] The evaluation typically follows a battery of tests to assess different mechanisms of genetic damage.

Assay	Test System	Metabolic Activation (S9)	Result for Cinnamaldehyde	Reference(s)
Gene Mutation	<i>S. typhimurium</i> (Ames Test)	With and Without	Positive (weak) / Conflicting	[15][16][17]
Gene Mutation	Transgenic Rodent (TGR) Assay (in vivo)	N/A	Negative	[15][17]
Chromosomal Aberration	Cultured Mammalian Cells (in vitro)	With and Without	Positive / Conflicting	[8][18]
Micronucleus Test	Mouse Bone Marrow (in vivo)	N/A	Negative	[8]

Causality and Interpretation: The data on cinnamaldehyde presents a common toxicological pattern: positive or conflicting results in in vitro assays, but negative results in in vivo assays. [15][17] This discrepancy is highly significant for risk assessment.

- **In Vitro Positivity:** In isolated cell systems, high concentrations of the reactive aldehyde can directly interact with cellular components, including DNA, leading to mutations or chromosomal damage.[8][15] The Ames test for cinnamaldehyde shows a weak but reproducible positive result in the TA100 strain, indicating it can cause base-pair substitution mutations.[15]
- **In Vivo Negativity:** In a whole organism, rapid and efficient metabolic detoxification (as described in Section 2) prevents the parent aldehyde from reaching target cells at concentrations high enough to cause genetic damage.[15][17] The negative results in the in vivo transgenic rodent (TGR) and micronucleus assays for cinnamaldehyde provide strong evidence that it is not a genotoxic hazard under physiological conditions.[8][17]

Given that **p-Methylcinnamaldehyde** shares the same reactive  $\alpha,\beta$ -unsaturated aldehyde moiety and is expected to undergo similar rapid metabolism, it is predicted to have a similar genotoxicity profile: a potential hazard in vitro at high concentrations but with a low risk of genotoxicity in vivo.

## Sub-chronic and Chronic Toxicity / Carcinogenicity

Long-term exposure studies are crucial for determining the potential for cumulative toxicity and carcinogenicity. Extensive studies on trans-cinnamaldehyde have been conducted by the National Toxicology Program (NTP). In 2-year feed studies, there was no evidence of carcinogenic activity in F344/N rats or B6C3F1 mice.[16][19]

At very high doses (e.g., 8200 ppm and above), non-neoplastic lesions such as squamous epithelial hyperplasia of the forestomach were observed in rats, which is often interpreted as a local irritant effect from high concentrations in the feed rather than a systemic carcinogenic effect.[19] Reduced body weights were also noted at high concentrations.[16] Based on this robust data for the parent compound, **p-Methylcinnamaldehyde** is not expected to be a carcinogen.

## Reproductive and Developmental Toxicity

Data on the specific reproductive and developmental toxicity of **p-Methylcinnamaldehyde** is limited. However, read-across data from related substances can provide valuable insights. A RIFM safety assessment for  $\alpha$ -hexylcinnamaldehyde established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 100 mg/kg/day.[14] Studies on cinnamaldehyde did not show significant reproductive or developmental effects except at dose levels that also produced maternal toxicity.[8] This suggests that the substance is not a specific reproductive or developmental toxicant and that any observed effects are likely secondary to maternal toxicity.[20][21]

## Standardized Experimental Protocols

For researchers needing to conduct their own safety assessments, adherence to standardized, validated protocols is paramount. Below are methodologies for key in vitro genotoxicity assays.

### Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD 471 guideline and is designed to detect chemically induced gene mutations.[22][23]

Objective: To evaluate the potential of **p-Methylcinnamaldehyde** to induce reverse mutations at selected loci of several strains of *Salmonella typhimurium*.

#### Methodology:

- **Strain Selection:** Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101). This combination detects various types of mutations (frameshift, base-pair substitutions).
- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (S9-mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and  $\beta$ -naphthoflavone.[\[24\]](#)
- **Dose Selection:** Perform an initial range-finding study to determine the appropriate concentration range. The main experiment should include at least five analysable concentrations, with the highest concentration showing evidence of toxicity or being 5 mg/plate or 10 mM.
- **Exposure:** In the plate incorporation method, add the test substance, bacterial culture, and S9-mix (or buffer) to molten top agar and pour it onto minimal glucose agar plates.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring & Analysis:** Count the number of revertant colonies on each plate. The test is considered positive if there is a concentration-related increase in the number of revertants and/or a reproducible, statistically significant positive response for at least one concentration point.
- **Controls:** Include a vehicle (negative) control (e.g., DMSO) and known strain-specific positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9). This self-validating system ensures the assay is performing correctly.

## Protocol: In Vitro Mammalian Chromosomal Aberration Test

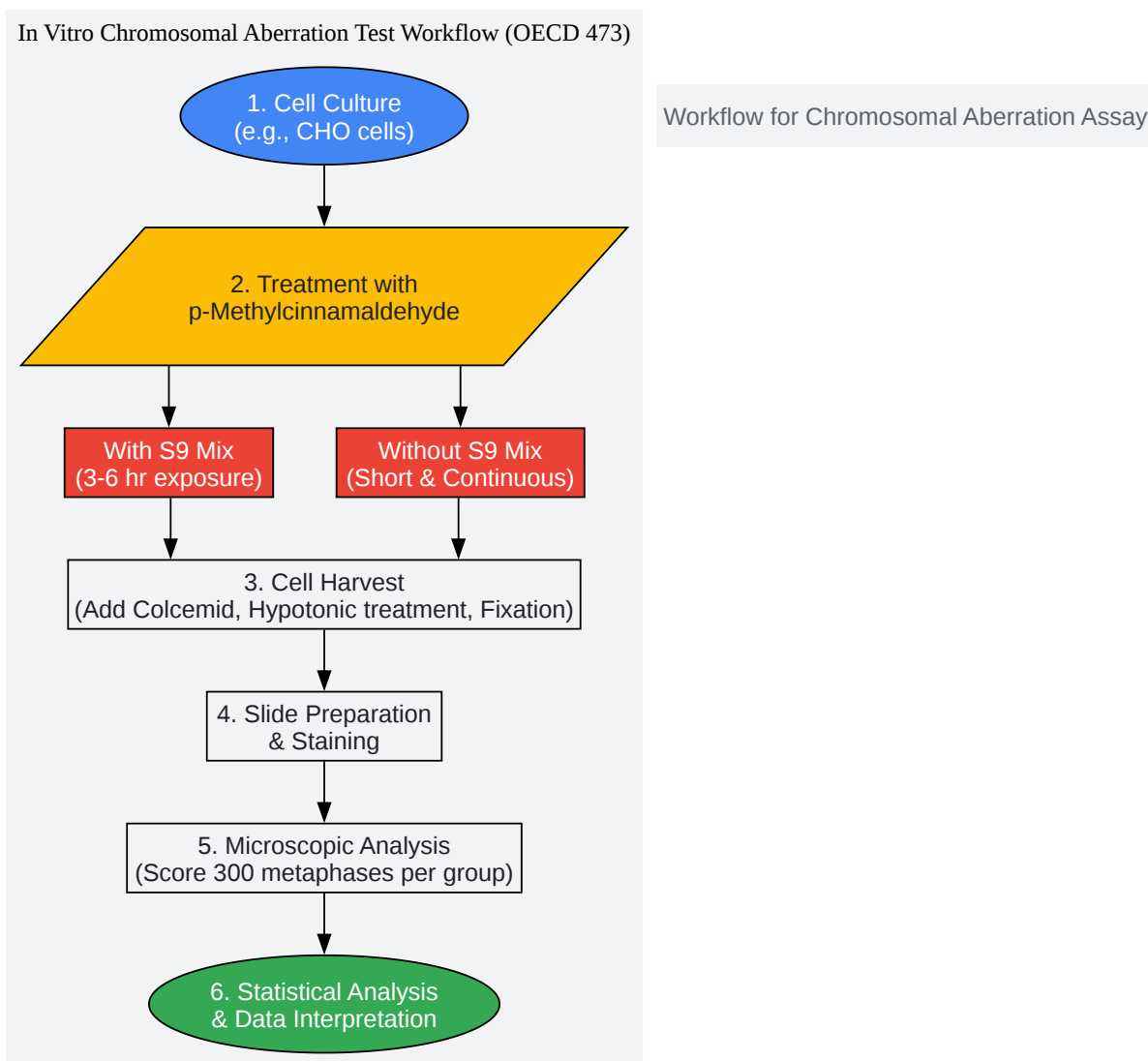
This protocol is based on the OECD 473 guideline and identifies agents that cause structural chromosomal damage.[\[25\]](#)[\[26\]](#)

**Objective:** To evaluate the potential of **p-Methylcinnamaldehyde** to induce structural chromosomal aberrations in cultured mammalian cells.

#### Methodology:

- Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary human peripheral blood lymphocytes.[25] Culture cells to an appropriate density for the experiment.
- Metabolic Activation: As with the Ames test, conduct experiments with and without S9-mix.
- Treatment Paradigms:
  - Short Treatment (3-6 hours): Expose cells to the test substance with and without S9-mix. Harvest cells at a time equivalent to about 1.5 normal cell cycles after the beginning of treatment.
  - Continuous Treatment (without S9): Expose cells for the duration of 1.5-2 normal cell cycles and harvest thereafter.
- Harvest and Slide Preparation: At the time of harvest, add a metaphase-arresting agent (e.g., colcemid). Collect the cells, treat them with a hypotonic solution, fix, and drop them onto microscope slides.
- Analysis: Stain the slides (e.g., with Giemsa) and score at least 300 well-spread metaphases per concentration and control group under a microscope. Classify aberrations as chromatid-type or chromosome-type, and as breaks or exchanges.[24]
- Controls: A vehicle (negative) control and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must be included to validate the assay.
- Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[25]





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Caption: Workflow for Chromosomal Aberration Assay

## Regulatory Status and Conclusion

**p-Methylcinnamaldehyde** is recognized as a flavoring substance by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".<sup>[1][2]</sup> It is also listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) substance (FEMA No. 3640).<sup>[1][5]</sup>

### Overall Safety Conclusion:

Based on a comprehensive review of the available data and read-across information from structurally related cinnamaldehydes, **p-Methylcinnamaldehyde** presents a well-defined safety profile.

- It exhibits low acute toxicity.
- It is a presumed skin sensitizer and should be handled accordingly to avoid dermal exposure.
- It is not expected to be a genotoxic hazard in vivo, despite the potential for positive findings in in vitro screening assays. This is due to rapid metabolic detoxification.
- It is not expected to be carcinogenic or a specific reproductive/developmental toxicant.

For research and drug development professionals, **p-Methylcinnamaldehyde** can be used safely provided that standard laboratory hygiene and safety procedures are followed, with a particular focus on preventing skin contact to mitigate the risk of sensitization.

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